molecular formula C17H17ClFN3OS2 B4576673 N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4576673
M. Wt: 397.9 g/mol
InChI Key: FUQIDJGWBWEGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H17ClFN3OS2 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0485604 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by (Liu, 2015) described the synthesis and characterization of chloro- and fluoro-substituted thiocarboxyhydrazones, including structures similar to the compound . The study focused on their elemental analysis, IR, UV-vis spectra, and X-ray diffraction.

Antimicrobial and Antioxidant Activities

  • Research by (Karaküçük-İyidoğan et al., 2014) explored the synthesis of novel thiosemicarbazones, demonstrating significant antibacterial and antioxidant properties. This study highlights the potential of similar compounds in antimicrobial applications.
  • (Ahsan et al., 2016) synthesized and evaluated N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives for antimicrobial activities, finding some compounds notably effective against bacterial and fungal strains.

Anticancer Properties

  • (Bhat et al., 2015) conducted a study on derivatives of hydrazinecarbothioamides for targeting HER-2 overexpressed breast cancer cell line SKBr-3, showing promising anticancer activities.
  • In a related study, (Soares et al., 2012) tested N⁴-phenyl-substituted 2-acetylpyridine thiosemicarbazones against human tumor cells, revealing high cytotoxicity and potential for chemotherapy applications.

Corrosion Inhibition

  • A study by (Zaidon et al., 2021) investigated thiosemicarbazone derivatives as corrosion inhibitors for mild steel, indicating their efficacy in preventing corrosion in acidic environments.

Biological Sensing and Imaging

  • (Zhu et al., 2019) developed a fluorescent probe based on hydrazinecarbothioamide for detecting hydrazine in biological and water samples, showcasing its application in environmental monitoring and biological imaging.

Anticonvulsant Evaluation

  • Research on N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothio amides by (Tripathi et al., 2012) highlighted their potential as anticonvulsants, with significant activity observed in various seizure models.

Antimalarial Activity

  • (Matsa et al., 2019) synthesized thiosemicarbazone derivatives and tested their antimalarial activity against Plasmodium falciparum, finding notable efficacy in some compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3OS2/c1-11-4-2-3-5-12(11)9-25-10-16(23)21-22-17(24)20-13-6-7-15(19)14(18)8-13/h2-8H,9-10H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQIDJGWBWEGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.